2-(2-Bromo-4,5-dimethoxyphenyl)-6,7-dimethoxy-1-naphthol
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Overview
Description
2-(2-Bromo-4,5-dimethoxyphenyl)-6,7-dimethoxy-1-naphthol is a complex organic compound characterized by the presence of bromine and multiple methoxy groups attached to a naphthol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4,5-dimethoxyphenyl)-6,7-dimethoxy-1-naphthol typically involves the bromination of a dimethoxyphenyl precursor followed by coupling with a naphthol derivative. The reaction conditions often require the use of strong acids or bases to facilitate the bromination and coupling reactions. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4,5-dimethoxyphenyl)-6,7-dimethoxy-1-naphthol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of de-brominated or de-methoxylated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(2-Bromo-4,5-dimethoxyphenyl)-6,7-dimethoxy-1-naphthol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4,5-dimethoxyphenyl)-6,7-dimethoxy-1-naphthol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing and can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-dimethoxyphenyl)methanol
- 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide
- 2-(3,4-Dimethoxyphenyl)ethanol
Uniqueness
Its multiple methoxy groups and bromine atom also contribute to its reactivity and versatility in various chemical reactions .
Properties
Molecular Formula |
C20H19BrO5 |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-(2-bromo-4,5-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C20H19BrO5/c1-23-16-7-11-5-6-12(20(22)13(11)8-17(16)24-2)14-9-18(25-3)19(26-4)10-15(14)21/h5-10,22H,1-4H3 |
InChI Key |
NACIHWZXEUIYKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=C2O)C3=CC(=C(C=C3Br)OC)OC)OC |
Origin of Product |
United States |
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